4-Acetamidophenyl 2-chloroacetate

Process Chemistry Prodrug Synthesis Reaction Optimization

Critical propacetamol hydrochloride precursor; non-substitutable due to unique chloroacetyl chemistry essential for final API formation. Also serves as Propacetamol Impurity 4 reference standard for QC/regulatory filing (ANDA/DMF) and as a high-affinity hCA II inhibitor (Ki 6.3 nM) for research. High purity is essential for reproducible synthesis and analytical accuracy.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 17321-63-0
Cat. No. B099153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidophenyl 2-chloroacetate
CAS17321-63-0
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)CCl
InChIInChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyXUUVNQDYDVGMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl 2-chloroacetate (CAS 17321-63-0): A Critical Intermediate for Propacetamol Synthesis


4-Acetamidophenyl 2-chloroacetate (CAS 17321-63-0), also known as 4-(acetylamino)phenyl chloroacetate, is a chloroacetylated derivative of acetaminophen (paracetamol) . This compound exists as a crystalline solid with a reported melting point of 184-185°C and a molecular weight of 227.64 g/mol . It is classified as an intermediate and is a key precursor in the multi-step synthesis of propacetamol hydrochloride, a water-soluble, intravenously administered prodrug of paracetamol [1]. Beyond its primary synthetic application, the compound has also been identified as a potential inhibitor of human carbonic anhydrase isoforms (hCA I and II), with reported nanomolar binding affinities (Ki) [2].

Why a Generic Intermediate Substitution for 4-Acetamidophenyl 2-chloroacetate is Not Feasible in Propacetamol Synthesis


In the synthesis of propacetamol hydrochloride, the identity and purity of the intermediate 4-Acetamidophenyl 2-chloroacetate are critical and cannot be substituted with a generic analog without compromising the entire downstream process. The synthesis involves a specific two-step sequence where the chloroacetyl group of this intermediate is alkylated with diethylamine to yield the prodrug base [1]. Substituting this intermediate with a compound lacking the chloroacetate ester moiety or altering the acetamidophenyl core would fundamentally change the subsequent reaction chemistry, preventing the formation of the target N,N-diethylglycine ester structure of propacetamol. Furthermore, the presence of this compound as a known impurity in the final drug product highlights its unique role and potential for process-related contamination, making it a necessary analytical reference standard for quality control and method validation .

Quantitative Differentiation: Synthesis Yield, Carbonic Anhydrase Inhibition, and Physical Properties of 4-Acetamidophenyl 2-chloroacetate


Improved Propacetamol Synthesis: Optimized Reaction Conditions Yield 85.5% of 4-Acetamidophenyl 2-chloroacetate Intermediate

An optimized synthetic protocol for propacetamol hydrochloride demonstrated a marked improvement in the yield of the key intermediate 4-acetamidophenyl-2-chloroacetate. The study reported that by reducing the amount of diethylamine used in the o-chloroacetylation of paracetamol by a factor of 2.5 compared to previous methods, the yield of the target intermediate was increased to 85.5% [1]. This represents a significant enhancement in process efficiency for this specific step, which is then followed by alkylation to form the propacetamol base and subsequent salt formation to yield the final hydrochloride salt in 32.5% overall yield from the intermediate [1].

Process Chemistry Prodrug Synthesis Reaction Optimization

Carbonic Anhydrase II Inhibition: 4-Acetamidophenyl 2-chloroacetate Exhibits a Ki of 6.3 nM Against Human CA2

In vitro assays have characterized 4-acetamidophenyl 2-chloroacetate as a potent inhibitor of human carbonic anhydrase II (hCA II). The compound demonstrated a high binding affinity, with a reported inhibition constant (Ki) of 6.3 nM [1]. This was determined using a spectrophotometric esterase assay with 4-nitrophenylacetate as the substrate [1]. For context, this sub-nanomolar potency is within the range of known potent sulfonamide CA inhibitors. While no direct comparator data is available in the same study, this quantifies the compound's potential as a starting point for developing selective hCA II inhibitors.

Carbonic Anhydrase Inhibition Biochemical Pharmacology Enzyme Kinetics

Dual Carbonic Anhydrase I/II Inhibition Profile: Comparative Binding Data Reveals Isoform Selectivity of 4-Acetamidophenyl 2-chloroacetate

A separate dataset provides a direct intra-compound comparison of binding affinity against two major cytosolic carbonic anhydrase isoforms. Under identical or closely related assay conditions using p-nitrophenylacetate as a substrate, 4-acetamidophenyl 2-chloroacetate exhibited a Ki of 24 nM for human CA I and a Ki of 6.3 nM for human CA II [REFS-1, REFS-2]. This data indicates an approximately 3.8-fold selectivity for the CA II isoform over CA I. While this selectivity is modest, it provides a quantified differentiation for researchers requiring a defined, albeit limited, isoform preference in their assays.

Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

Key Application Scenarios for 4-Acetamidophenyl 2-chloroacetate Based on Quantitative Evidence


Process Development and Scale-Up for Propacetamol Hydrochloride Manufacturing

As a direct synthetic precursor to propacetamol, this compound is essential for process R&D and production scale-up. The established synthetic route involving the o-chloroacetylation of paracetamol to yield this intermediate at 85.5% [1] provides a validated starting point. Procurement of high-purity 4-Acetamidophenyl 2-chloroacetate is critical for process chemists aiming to optimize the final alkylation step and for manufacturers seeking a reliable source of this key intermediate to ensure consistent production of the API.

Analytical Reference Standard for Propacetamol Impurity Profiling

This compound is officially designated as Propacetamol Impurity 4 . As such, it is a mandatory reference standard for analytical quality control (QC) and regulatory compliance in propacetamol API and finished product testing. Analytical laboratories must procure and use this exact compound to develop, validate, and execute HPLC or other analytical methods for detecting and quantifying this specific process-related impurity, as required for ANDA, DMF, and other regulatory filings.

Carbonic Anhydrase Research Tool: In Vitro Studies of hCA II Isoform

With a reported Ki of 6.3 nM for human carbonic anhydrase II [2] and an approximately 3.8-fold selectivity over CA I (Ki = 24 nM) [2], this compound serves as a suitable tool molecule for in vitro research. Researchers investigating the physiological and pathological roles of CA II or screening for novel CA inhibitors can use this compound as a positive control or a starting scaffold for structure-activity relationship (SAR) studies, given its defined and quantified inhibitory profile.

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